molecular formula C4H4ClN3O2S B8067673 5-Chloropyrazine-2-sulfonamide

5-Chloropyrazine-2-sulfonamide

Cat. No. B8067673
M. Wt: 193.61 g/mol
InChI Key: WMTXLJAIYGWDKB-UHFFFAOYSA-N
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Description

5-Chloropyrazine-2-sulfonamide is a specialty chemical . It is used in the synthesis of various pharmaceutical intermediates .


Synthesis Analysis

The synthesis of sulfonamide derivatives, including those related to 5-Chloropyrazine-2-sulfonamide, often involves the reaction of amines with sulfonyl chlorides . A series of pyrazole-sulfonamide derivatives were designed and synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . The newly synthesized sulfonamides were characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .


Molecular Structure Analysis

Sulfonamides, including 5-Chloropyrazine-2-sulfonamide, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .


Chemical Reactions Analysis

Sulfonamides, including 5-Chloropyrazine-2-sulfonamide, bind to carbonic anhydrases via a coordination bond between the negatively charged nitrogen of the alkylated amino group and Zn (ii) in the active site of CA . The binding reaction is linked to deprotonation of the amino group and protonation of the Zn (ii)-bound hydroxide .


Physical And Chemical Properties Analysis

The polymorphism of a drug substance or excipient can have a deep impact on its physical and physicochemical properties such as chemical hardness, density, melting point, adsorption, chemical reactivity, solubility, dissolution rate, biological action, production, and formulation .

Mechanism of Action

Sulfonamides, including 5-Chloropyrazine-2-sulfonamide, are competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . Without it, bacteria cannot replicate .

Safety and Hazards

Sulfonamides, including 5-Chloropyrazine-2-sulfonamide, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

Pyrrolopyrazine scaffold, which includes a pyrrole ring and a pyrazine ring, has a wide range of biological activities . This review provides recent efficient synthetic methods for the pyrrolopyrazines . The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .

properties

IUPAC Name

5-chloropyrazine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2S/c5-3-1-8-4(2-7-3)11(6,9)10/h1-2H,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTXLJAIYGWDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloropyrazine-2-sulfonamide

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